![molecular formula C13H8N8OS B2487758 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448037-62-4](/img/structure/B2487758.png)
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H8N8OS and its molecular weight is 324.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. For instance, a study synthesized novel thiadiazole derivatives and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria using the paper disc diffusion method. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting that N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide may also possess similar properties .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has garnered attention in recent years. Research indicates that compounds containing the thiadiazole moiety demonstrate significant cytotoxicity against various cancer cell lines. For example, studies have shown that 1,3,4-thiadiazole derivatives exhibit activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest . The specific role of this compound in these processes remains an area for further exploration.
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways. The potential application of this compound in treating inflammatory diseases could be significant given the increasing prevalence of such conditions globally .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of thiadiazole derivatives is crucial for optimizing their biological activity. Studies have focused on modifying the chemical structure to enhance potency and selectivity against specific targets. For instance, modifications at various positions on the thiadiazole ring or the attached functional groups can lead to improved efficacy against microbial pathogens or cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational approaches provide insights into how structural modifications can influence biological interactions and help in designing more effective derivatives .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . They have also been found to stabilize Cu (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Mode of Action
It has been suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis . This is a process where cells undergo programmed cell death, which is a crucial mechanism in preventing the uncontrolled growth of cells, such as in cancer.
Biochemical Pathways
It is likely that it interferes with the pathways involved in cell proliferation and survival, given its reported anticancer activity .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in its structure suggests that it might have good solubility and bioavailability, as these properties are common in drugs containing this moiety .
Result of Action
The compound has been reported to exhibit potent inhibitory activities against certain cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . This suggests that it may have a cytotoxic effect on these cells, leading to their death and thus inhibiting the growth of the cancer.
Activité Biologique
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a triazole and thiadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N6S2. The compound features a triazole ring linked to a pyrimidine and a benzo[c][1,2,5]thiadiazole structure. This unique arrangement contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. It binds to the active sites of these enzymes, effectively blocking their function and leading to apoptosis in cancer cells.
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that this compound induces apoptosis through the upregulation of pro-apoptotic factors such as Bax and caspase-3 while downregulating anti-apoptotic factors like Bcl-2. The IC50 values for these effects were reported as 0.88 μg/mL for PARP-1 inhibition and 64.65 μM for EGFR inhibition .
Antibacterial and Antifungal Activity
This compound has also shown promising antibacterial and antifungal properties:
- Antibacterial Efficacy : The compound was tested against several pathogenic bacteria and exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably lower than those of conventional antibiotics .
- Antifungal Activity : Similar studies have indicated that this compound effectively inhibits fungal growth, particularly against Candida species. The mechanism appears to involve disruption of fungal cell wall synthesis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been extensively studied:
Enzyme Target | Inhibition Type | IC50 Value |
---|---|---|
PARP-1 | Competitive | 0.88 μg/mL |
EGFR | Noncompetitive | 64.65 μM |
h-TNAP | Noncompetitive | Significant |
These findings suggest that this compound could be developed into a therapeutic agent targeting multiple pathways involved in cancer progression and microbial infections.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Breast Cancer Model : In a controlled study involving MDA-MB-231 cells treated with varying concentrations of the compound, a dose-dependent increase in apoptotic markers was observed. The study concluded that the compound could serve as a lead candidate for breast cancer therapy .
- Antimicrobial Susceptibility Testing : A comparative analysis of this compound against standard antibiotics demonstrated superior efficacy against resistant bacterial strains .
Propriétés
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N8OS/c22-13(8-1-2-9-10(3-8)20-23-19-9)18-11-4-12(16-6-15-11)21-7-14-5-17-21/h1-7H,(H,15,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECILWOPUGRORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.